molecular formula C14H14N4O2S3 B353089 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 853751-82-3

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B353089
CAS No.: 853751-82-3
M. Wt: 366.5g/mol
InChI Key: SLCAOGQBUWTSMW-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a chemical compound that presents a fascinating structure combining thiadiazole and benzothiazole rings. This compound holds potential for various applications in scientific research, particularly due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, one common method involves the reaction between 2-amino-5-ethylsulfanyl-1,3,4-thiadiazole and 2-oxo-1,3-benzothiazole-3-acetic acid. The reaction typically proceeds in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. Reaction conditions usually involve stirring the reactants in an appropriate solvent (e.g., DMF or DMSO) at room temperature.

Industrial Production Methods

For industrial production, scaling up the synthesis involves optimizing reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques like recrystallization or column chromatography. Solvent recovery and recycling are key considerations for industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide undergoes various chemical reactions:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-CPBA or hydrogen peroxide.

  • Reduction: The compound can be reduced, particularly at the thiadiazole ring, using reagents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially on the benzothiazole moiety, using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

  • Oxidizing agents: m-CPBA, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Amines, alkoxides.

Major Products

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Simplified thiadiazole derivatives.

  • Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a valuable compound in multiple research fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

  • Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for new therapeutic agents.

  • Medicine: Explored for its possible applications in developing drugs for treating diseases due to its bioactive functionalities.

  • Industry: Potential use in the development of new materials with specific electronic or photochemical properties.

Mechanism of Action

The mechanism by which N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide exerts its effects involves several pathways:

  • Molecular Targets: It can interact with various enzymes and proteins due to the presence of reactive functional groups.

  • Pathways: Its bioactivity might be linked to the inhibition of specific enzymes or disruption of microbial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide stands out due to its combined thiadiazole and benzothiazole functionalities, which confer unique reactivity and bioactivity.

Similar Compounds

  • 5-(ethylsulfanyl)-1,3,4-thiadiazole: Without the benzothiazole component, it lacks some of the unique bioactive properties.

  • 2-oxo-1,3-benzothiazole: Missing the thiadiazole ring, it doesn't provide the same range of reactions and applications.

This compound’s dual-ring structure and diverse reactivity make it a versatile and valuable chemical in various research and industrial applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S3/c1-2-21-13-17-16-12(23-13)15-11(19)7-8-18-9-5-3-4-6-10(9)22-14(18)20/h3-6H,2,7-8H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCAOGQBUWTSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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